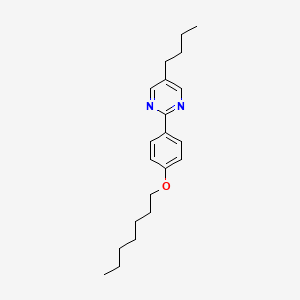

5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine

Description

BenchChem offers high-quality 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57202-14-9 |

|---|---|

Molecular Formula |

C21H30N2O |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

5-butyl-2-(4-heptoxyphenyl)pyrimidine |

InChI |

InChI=1S/C21H30N2O/c1-3-5-7-8-9-15-24-20-13-11-19(12-14-20)21-22-16-18(17-23-21)10-6-4-2/h11-14,16-17H,3-10,15H2,1-2H3 |

InChI Key |

QHENCFGRJREZKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 5-Butyl-2-(4-heptyloxyphenyl)-pyrimidine: A Technical Guide

Executive Summary & Rationale

5-Butyl-2-(4-heptyloxyphenyl)-pyrimidine is a quintessential calamitic (rod-like) mesogen. Phenylpyrimidine derivatives are foundational building blocks in the formulation of smectic C (SmC) and chiral smectic C (SmC*) ferroelectric liquid crystals (FLCs)[1]. The pyrimidine core imparts a strong transverse dipole moment due to the two highly electronegative nitrogen atoms, which drastically enhances the dielectric anisotropy and phase stability of the resulting liquid crystal mixtures[2].

The synthesis of 2,5-disubstituted pyrimidines is classically achieved via the cyclocondensation of an aryl amidine (Fragment A) with a 1,3-dielectrophilic C3 fragment (Fragment B)[3]. In this protocol, we utilize 4-heptyloxybenzamidine hydrochloride and 2-butyl-3-(dimethylamino)acrolein. This specific combination is chosen because the enamine leaving group in the acrolein derivative ensures high regioselectivity and prevents the unwanted polymerization often seen with simple malonaldehyde acetals.

Retrosynthetic Strategy & Pathway Visualization

The retrosynthetic disconnection of the pyrimidine ring yields two primary synthons: an amidine and an α,β -unsaturated carbonyl equivalent.

Synthesis pathway of 5-Butyl-2-(4-heptyloxyphenyl)-pyrimidine.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of Fragment A (4-Heptyloxybenzamidine Hydrochloride)

Step 1.1: Williamson Etherification to 4-Heptyloxybenzonitrile

-

Causality: Potassium carbonate ( K2CO3 ) is used as a mild base to deprotonate 4-cyanophenol, generating a highly nucleophilic phenoxide ion. Dimethylformamide (DMF) is selected as the polar aprotic solvent because it poorly solvates the phenoxide anion, significantly accelerating the SN2 displacement of the bromide from 1-bromoheptane.

-

Protocol:

-

Dissolve 1.0 eq of 4-cyanophenol and 1.5 eq of anhydrous K2CO3 in dry DMF.

-

Add 1.1 eq of 1-bromoheptane dropwise at room temperature.

-

Heat the mixture to 80°C for 6 hours under an inert argon atmosphere.

-

Quench with ice water, extract with ethyl acetate (3x), wash the organic layer with brine, dry over MgSO4 , and concentrate in vacuo.

-

Step 1.2: Pinner Reaction to 4-Heptyloxybenzamidine Hydrochloride

-

Causality: The Pinner reaction requires strictly anhydrous conditions. The presence of trace water will irreversibly hydrolyze the highly electrophilic ethyl imidate intermediate into an ethyl ester, drastically reducing the yield of the target amidine[4].

-

Protocol:

-

Dissolve 4-heptyloxybenzonitrile in anhydrous ethanol (EtOH).

-

Bubble dry HCl gas through the solution at 0°C until saturation is achieved. Seal the flask and stir at room temperature for 48 hours to form the ethyl 4-heptyloxybenzimidate hydrochloride intermediate.

-

Remove excess HCl and solvent under reduced pressure.

-

Redissolve the imidate salt in anhydrous EtOH and add a solution of anhydrous ammonia ( NH3 ) in EtOH (excess).

-

Stir for 24 hours at room temperature. Filter the precipitated ammonium chloride ( NH4Cl ) and evaporate the filtrate to yield the crude amidine hydrochloride. Recrystallize from an ethanol/diethyl ether mixture.

-

Phase 2: Synthesis of Fragment B (2-Butyl-3-(dimethylamino)acrolein)

Step 2.1: Vilsmeier-Haack Formylation

-

Causality: Hexanal is reacted with the Vilsmeier reagent (chloromethyleneiminium ion, generated in situ from POCl3 and DMF). The reaction must be kept at 0°C during the addition phase to control the highly exothermic formation of the Vilsmeier reagent and prevent the degradation of the aliphatic aldehyde.

-

Protocol:

-

Cool dry DMF (3.0 eq) to 0°C under argon. Add POCl3 (1.2 eq) dropwise over 30 minutes.

-

Stir for 1 hour at room temperature to ensure complete formation of the Vilsmeier complex.

-

Cool back to 0°C and add hexanal (1.0 eq) dropwise.

-

Heat the reaction mixture to 70°C for 4 hours.

-

Pour the mixture onto crushed ice, neutralize with saturated aqueous sodium bicarbonate ( NaHCO3 ), and extract with dichloromethane (DCM). Dry and concentrate to yield the acrolein derivative.

-

Phase 3: Cyclocondensation (Pyrimidine Ring Formation)

Step 3.1: Base-Promoted Aromatization

-

Causality: Sodium methoxide (NaOMe) is utilized to liberate the free base of the amidine in situ. The reaction proceeds via an initial aza-Michael addition of the amidine nitrogen to the β -carbon of the acrolein derivative. This is followed by intramolecular cyclization at the carbonyl carbon and subsequent elimination of dimethylamine and water, driving the thermodynamic aromatization of the pyrimidine ring[3].

-

Protocol:

-

In a flame-dried flask, dissolve 1.0 eq of 4-heptyloxybenzamidine hydrochloride and 1.0 eq of 2-butyl-3-(dimethylamino)acrolein in absolute methanol.

-

Add 1.2 eq of a freshly prepared NaOMe solution (in methanol) dropwise at room temperature.

-

Reflux the mixture (65°C) for 12 hours under argon.

-

Cool to room temperature, concentrate the solvent, and partition the residue between water and ethyl acetate.

-

Wash the organic layer with water, dry over MgSO4 , and evaporate.

-

Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate, 9:1) followed by repeated recrystallization from absolute ethanol until a constant clearing point (liquid crystal to isotropic liquid transition) is achieved.

-

Quantitative Data & Yield Optimization

The following table summarizes the optimized thermodynamic parameters and expected yields for a self-validating synthetic workflow.

| Synthetic Step | Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield | Key Purification Metric |

| Williamson Etherification | 4-Cyanophenol, 1-Bromoheptane, K2CO3 , DMF | 80°C | 6 | 88 - 92% | TLC ( Rf≈0.6 , Hex/EtOAc 4:1) |

| Pinner Reaction (Imidate) | Nitrile, Anhydrous HCl , Anhydrous EtOH | 0°C → 25°C | 48 | 85 - 90% | IR: Loss of C≡N stretch (2220 cm−1 ) |

| Pinner Reaction (Amidine) | Imidate, NH3 in EtOH | 25°C | 24 | 75 - 80% | Recrystallization (EtOH/Ether) |

| Vilsmeier Formylation | Hexanal, POCl3 , DMF | 0°C → 70°C | 4 | 65 - 70% | Vacuum Distillation |

| Cyclocondensation | Amidine HCl, Acrolein deriv., NaOMe, MeOH | 65°C (Reflux) | 12 | 60 - 68% | Constant LC Phase Transition Temp |

References

-

Siloxane-terminated phenylpyrimidine liquid crystal hosts Source: Journal of Materials Chemistry (RSC) URL:[Link]

-

Pyrimidine Ring as Building Block for the Synthesis of Functionalized II-Conjugated Materials Source: ResearchGate URL:[Link]

-

Amidines: their synthesis, reactivity, and applications in heterocycle synthesis Source: Semantic Scholar URL:[Link]

-

New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors Source: Frontiers in Chemistry URL:[Link]

Sources

- 1. Siloxane-terminated phenylpyrimidine liquid crystal hosts - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physicochemical Properties and Applications of 5-Butyl-2-(4-heptyloxyphenyl)pyrimidine: A Comprehensive Technical Guide

Executive Summary

Understanding the intricate relationship between molecular architecture and macroscopic phase behavior is critical in the development of advanced functional materials. 5-Butyl-2-(4-heptyloxyphenyl)pyrimidine (CAS: 57202-14-9) is a highly specialized liquid crystalline compound (mesogen) characterized by a rigid pyrimidine core flanked by flexible alkyl and alkoxy aliphatic chains[1]. This in-depth guide explores the causality behind its physicochemical properties, its role as a host matrix in ferroelectric liquid crystals (FLCs), and its emerging application in highly selective chemoresponsive sensors for drug development and biodefense.

Molecular Architecture & Physicochemical Profile

The molecular design of 5-Butyl-2-(4-heptyloxyphenyl)pyrimidine is a masterclass in thermodynamic tuning. The rigid 2,5-disubstituted pyrimidine core provides structural linearity and polarizability, while the asymmetric flexible tails (a 4-carbon butyl group and a 7-carbon heptyloxy group) lower the melting point and stabilize smectic mesophases[2].

Unlike biphenyl analogs, the inclusion of nitrogen heteroatoms in the pyrimidine ring significantly reduces steric hindrance[3]. This allows for tighter molecular packing and introduces a strong transverse dipole moment, which is the primary driver for its colossal dielectric permittivity and utility in superparaelectric materials[3].

Quantitative Physicochemical Data

The following table summarizes the validated physicochemical parameters of the compound:

| Property | Value | Scientific Significance |

| CAS Registry Number | 57202-14-9[1] | Unique chemical identifier for procurement and safety tracking. |

| Molecular Formula | C₂₁H₃₀N₂O[4] | Dictates the hydrophobic/hydrophilic balance of the mesogen. |

| Molecular Weight | 326.48 g/mol [4] | Optimal mass for maintaining low rotational viscosity in fluid phases. |

| Melting Point (Tₘ) | 27–30 °C[5] | Near-room-temperature melting enables broad operational windows. |

| Phase Behavior | Smectic C (SmC) Host[6] | Tilted layer structure essential for formulating ferroelectric mixtures. |

| Core Dipole Moment | Enhanced Transverse[3] | Facilitates spontaneous polarization (Pₛ) when doped with chiral agents. |

Mechanistic Insights: Phase Behavior & Dielectric Properties

The transition of 5-Butyl-2-(4-heptyloxyphenyl)pyrimidine from a crystalline solid to an isotropic liquid is not a single-step melting process, but a cascade of symmetry-breaking phase transitions.

Causality of the Smectic C Phase: When thermal energy is applied, the flexible alkyl chains "melt" first, while the rigid pyrimidine cores maintain strong lateral intermolecular interactions driven by their transverse dipoles[7]. This disparity in rigidity causes the molecules to arrange into 2D layers. Because the cross-sectional area of the aliphatic tails is larger than that of the pyrimidine core, the molecules tilt relative to the layer normal to maximize van der Waals contacts, forming the Smectic C (SmC) phase[6]. This tilted, fluid lamellar structure is the foundational matrix for bistable ferroelectric liquid crystal photoswitches[7].

Thermodynamic phase transition pathway of 5-Butyl-2-(4-heptyloxyphenyl)pyrimidine.

Synthesis & Purification Workflow

To ensure high purity—a critical requirement for liquid crystal formulations where impurities disrupt phase alignment—we utilize a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction rather than traditional amidine condensation[2]. This self-validating protocol prevents the formation of hard-to-separate structural isomers.

Suzuki-Miyaura cross-coupling workflow for synthesizing the pyrimidine mesogen.

Experimental Protocol: Synthesis

-

Preparation: In a flame-dried Schlenk flask under N₂, combine 5-butyl-2-chloropyrimidine (1.0 eq) and 4-heptyloxyphenylboronic acid (1.1 eq). Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

-

Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq). Causality: K₂CO₃ activates the boronic acid to form a reactive boronate complex, accelerating the transmetalation step.

-

Solvent System: Dissolve the mixture in a degassed Toluene/Ethanol/Water (2:1:1 v/v/v) solvent system. Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, while degassing prevents the oxidative deactivation of the Pd(0) catalyst.

-

Reaction: Reflux the mixture at 90 °C for 12 hours. Monitor completion via Thin Layer Chromatography (TLC).

-

Workup: Cool to room temperature, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and dry over anhydrous Na₂SO₄[2].

-

Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane:EtOAc 9:1). Finally, recrystallize from cold ethanol. Causality: Recrystallization is mandatory to remove trace ionic impurities that would otherwise cause dielectric breakdown in electro-optic applications[2].

Advanced Application: Chemoresponsive Sensing

Beyond traditional displays, pyrimidine-based liquid crystals are revolutionizing chemoresponsive sensors used in drug development safety and biodefense.

The Mechanism: The lone electron pairs on the pyrimidine nitrogen atoms selectively coordinate with metal cations (e.g., Al³⁺, Cu²⁺) functionalized on a glass surface, forcing the liquid crystal into a homeotropic (perpendicular) alignment[8]. When exposed to targeted vapors like dimethyl methylphosphonate (DMMP)—a simulant for organophosphate nerve agents—the DMMP competitively binds to the surface cations. This displaces the pyrimidine rings, triggering a macroscopic transition to a planar alignment. Crucially, computational and experimental data prove that pyrimidine LCs tolerate ubiquitous water vapor, providing highly selective sensing without false positives[8].

Experimental Protocol: Sensor Fabrication & Validation

-

Substrate Functionalization: Clean glass slides with piranha solution, then spin-coat a metal salt solution (e.g., copper(II) perchlorate) to deposit coordination sites.

-

Cell Assembly: Sandwich two functionalized slides using a 5 µm Mylar spacer to control the optical path length.

-

Capillary Filling: Heat the purified 5-Butyl-2-(4-heptyloxyphenyl)pyrimidine above its clearing point (>100 °C) into the isotropic phase. Introduce it into the cell via capillary action. Causality: Filling in the isotropic phase prevents flow-induced alignment defects and shear stress.

-

Annealing: Cool the cell slowly (1 °C/min) to room temperature. Causality: Slow cooling allows the pyrimidine molecules to thermodynamically coordinate with the surface cations, establishing a uniform dark state under crossed polarizers.

-

Validation: Expose the cell to a controlled stream of DMMP vapor. The competitive binding will induce a rapid optical birefringence change (bright state), validating the sensor's efficacy[8].

References

-

SYNTHON Chemicals - DKSH. "LIQUID CRYSTALS: PYRIMIDINES (CAS 57202-14-9)". DKSH. URL: [Link]

-

Oxford University Press. "Synthesis and Properties of Optically Active α-Alkyl-y-aryloxymethyl-y-lactones as Chiral Dopants". OUP. URL:[Link]

-

Journal of the American Chemical Society. "Bistable Ferroelectric Liquid Crystal Photoswitch Triggered by a Dithienylethene Dopant". ACS Publications. URL: [Link]

-

OSTI.GOV. "Computational Chemistry‐Guided Design of Selective Chemoresponsive Liquid Crystals Using Pyridine and Pyrimidine Functional Groups". US Department of Energy. URL: [Link]

-

White Rose Research Online. "Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals". White Rose University Consortium. URL: [Link]

Sources

- 1. dksh.com [dksh.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals - White Rose Research Online [eprints.whiterose.ac.uk]

- 4. 57202-14-9 CAS Manufactory [m.chemicalbook.com]

- 5. dksh.com [dksh.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. osti.gov [osti.gov]

Comprehensive Technical Guide on 5-Butyl-2-(4-heptyloxyphenyl)pyrimidine

Executive Summary

In the development of advanced electro-optic materials, the architectural design of calamitic (rod-like) liquid crystals dictates the macroscopic performance of the resulting device. 5-Butyl-2-(4-heptyloxyphenyl)pyrimidine (CAS: 57202-14-9) is a highly specialized mesogenic core molecule utilized extensively in the formulation of nematic and smectic C (SmC) liquid crystal mixtures[1][2]. This whitepaper provides an in-depth analysis of its physicochemical mechanics, self-validating synthesis protocols, and integration into ferroelectric liquid crystal (FLC) technologies.

Chemical Identity & Core Identifiers

To establish a baseline for material characterization, the quantitative and structural identifiers of the compound are summarized below.

| Property | Value |

| IUPAC Name | 5-butyl-2-(4-heptyloxyphenyl)pyrimidine |

| CAS Number | 57202-14-9[1] |

| Molecular Formula | C₂₁H₃₀N₂O[1] |

| Molar Mass | 326.48 g/mol [1] |

| Melting Point | ~27–30 °C[2] |

| Mesophase Sequence | Crystalline → Smectic C → Nematic → Isotropic[2] |

Structural Mechanics & Physicochemical Properties

As an Application Scientist, one must look beyond the empirical formula to understand the causality of molecular design choices.

Why a Pyrimidine Core? The substitution of a standard 1,4-phenylene or biphenyl core with a pyrimidine ring fundamentally alters the dielectric and viscoelastic properties of the liquid crystal[3][4]. The two electronegative nitrogen atoms in the pyrimidine heterocycle induce a strong transverse dipole moment. This structural feature significantly enhances the negative dielectric anisotropy ( Δϵ<0 ) and drastically reduces the rotational viscosity of the bulk material[5]. Lower rotational viscosity is the primary causal factor for achieving sub-microsecond response times in electro-optic switching[6].

The Role of Asymmetric Alkyl/Alkoxy Chains: The molecule features a non-polar butyl (C4) chain at the 5-position of the pyrimidine and a polar heptyloxy (C7O) chain at the para-position of the phenyl ring. This extreme molecular asymmetry breaks crystalline packing efficiency, thereby suppressing the melting point to near room temperature (~27 °C)[2]. Furthermore, the ether linkage of the heptyloxy chain provides a lateral dipole and conformational flexibility that thermodynamically stabilizes the tilted Smectic C (SmC) phase, making it an ideal host matrix for ferroelectric applications[7][8].

Synthesis Protocol: A Self-Validating System

The synthesis of 2-(4-alkoxyphenyl)-5-alkylpyrimidines relies on the classical Boller/Zaschke condensation methodology[9][10]. This protocol is engineered as a self-validating system; the visual and spectroscopic feedback at each step ensures high-fidelity progression.

Step-by-Step Methodology

Step 1: Pinner Synthesis of the Amidine Intermediate

-

Imidate Formation: Dissolve 4-heptyloxybenzonitrile in anhydrous ethanol. Bubble dry HCl gas through the solution at 0 °C until saturation.

-

Self-Validation: The reaction is visually validated by the massive precipitation of the imidate ester hydrochloride, confirming successful nucleophilic addition.

-

-

Amidation: Isolate the imidate and treat it with a saturated solution of methanolic ammonia at ambient temperature for 24 hours to yield 4-heptyloxybenzamidine hydrochloride.

Step 2: Base-Catalyzed Pyrimidine Cyclization

-

Condensation: Combine the synthesized 4-heptyloxybenzamidine hydrochloride with 2-butyl-3-(dimethylamino)acrolein in absolute methanol.

-

Catalysis: Introduce a stoichiometric excess of sodium methoxide (NaOMe). The base liberates the free amidine, initiating a nucleophilic attack on the highly electrophilic acrolein derivative[9].

-

Reflux & Isolation: Reflux the system for 12 hours. The thermodynamically driven aromatization yields the target pyrimidine.

-

Spectroscopic Validation: Post-recrystallization, validate the core via 1 H-NMR. The pyrimidine C4 and C6 protons will appear as a highly deshielded singlet (typically >8.5 ppm), definitively proving the closure of the heteroaromatic ring.

Chemical synthesis workflow of 5-Butyl-2-(4-heptyloxyphenyl)pyrimidine via amidine condensation.

Application in Advanced Materials (Ferroelectric Liquid Crystals)

While 5-Butyl-2-(4-heptyloxyphenyl)pyrimidine exhibits a stable nematic phase, its true industrial value lies in its Smectic C (SmC) phase. Because the SmC phase inherently possesses monoclinic ( C2h ) symmetry, it is achiral. However, when this pyrimidine host is doped with a chiral additive, the mirror plane is broken, inducing a chiral smectic C (SmC*) phase[11][12].

This symmetry breaking generates a macroscopic Spontaneous Polarization ( Ps ) . When sandwiched between Indium Tin Oxide (ITO) electrodes in a Surface-Stabilized Ferroelectric Liquid Crystal (SSFLC) cell, the pyrimidine molecules couple strongly with the applied electric field, allowing the optical axis to switch between two stable states in microseconds[11].

Characterization & Validation Workflows

To ensure the synthesized batch meets the rigorous standards required for electro-optic integration, the following sequential characterization workflow must be executed.

Step-by-Step Analytical Protocol

-

Differential Scanning Calorimetry (DSC):

-

Procedure: Subject the sample to controlled heating/cooling cycles (5 °C/min) under an inert nitrogen atmosphere.

-

Causality: Identifies the thermodynamic phase transition temperatures. The transitions must be strictly enantiotropic (reversible upon cooling) to validate the compound's stability for commercial display applications[3].

-

-

Polarized Optical Microscopy (POM):

-

Procedure: Capillary-fill the sample into an untreated glass cell and observe between crossed polarizers on a precision hot stage.

-

Causality: Visualizes the birefringence and defect structures. The nematic phase will exhibit characteristic Schlieren textures, while cooling into the SmC phase will yield distinct focal-conic or broken fan-shaped textures[8].

-

-

Small-Angle X-Ray Scattering (SAXS):

-

Procedure: Irradiate the aligned mesophase with Cu-K α X-rays and measure the low-angle diffraction peaks.

-

Causality: Calculates the smectic layer spacing ( d ). In the SmC phase, the measured d -spacing will be geometrically shorter than the extended molecular length ( L ), confirming the characteristic molecular tilt angle ( θ=arccos(d/L) )[13].

-

Sequential characterization workflow for analyzing liquid crystalline mesophases and electro-optics.

References

- Takeda Chemical Industries. "US5770108A - Pyrimidine compound and liquid crystal composition and liquid crystal element using the same". Google Patents, 1998.

- Merck Patent GmbH. "US9376622B2 - Liquid-crystalline medium". Google Patents, 2016.

-

Petrov, V. F. "Pyrimidine as a Structural Fragment in Calamitic Liquid Crystals". Molecular Crystals and Liquid Crystals, 2006. URL: [Link]

- Chisso Corporation. "US5453218A - Fluorinated pyrimidine-phenyl optically active compounds and liquid crystal compositions thereof". Google Patents, 1995.

-

Science.gov Database. "Remarkable substituent effects in pyrimidine liquid crystals". Science.gov. URL: [Link]

-

White Rose Research Online. "Uncommon building blocks in liquid crystals". White Rose University Consortium. URL: [Link]

-

Boller A., Cereghetti M., Schadt M., et al. "Synthesis and some physical properties of phenylpyrimidines". Molecular Crystals and Liquid Crystals, 1977. URL: [Link]

-

Dąbrowski, R. "High Birefringence Liquid Crystals". Materials (MDPI), 2013. URL: [Link]

-

Zaschke, H. "Liquid-crystalline 3,6-Diphenyl-1,2,4-triazines". ResearchGate. URL: [Link]

-

Zaschke, H. "The Origin of the Helical Twist Inversion in Single Component Cholesteric Liquid Crystals". ResearchGate. URL: [Link]

-

Vanderbilt University. "Ring effect on helical twisting power of optically active mesogenic esters". Vanderbilt Research. URL: [Link]

Sources

- 1. 5-BUTYL-2-(4-HEPTYLOXY-PHENYL)-PYRIMIDINE CAS#: 57202-14-9 [m.chemicalbook.com]

- 2. dksh.com [dksh.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. US9376622B2 - Liquid-crystalline medium - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. remarkable substituent effects: Topics by Science.gov [science.gov]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. US5770108A - Pyrimidine compound and liquid crystal composition and liquid crystal element using the same - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the liquid crystal compound 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers an in-depth exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind spectral interpretation and provides field-proven methodologies for data acquisition, ensuring both scientific integrity and practical applicability.

Introduction: The Importance of Spectroscopic Analysis

5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine belongs to a class of organic molecules with potential applications in liquid crystal technologies and as intermediates in pharmaceutical synthesis.[1] The precise elucidation of its molecular structure is paramount for understanding its physicochemical properties and for quality control in its synthesis. Spectroscopic techniques are the cornerstone of such structural characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition.[2][3] This guide will deconstruct the predicted spectroscopic signature of the title compound, offering a robust framework for its identification and analysis.

The molecular structure, illustrated below, consists of a central pyrimidine ring substituted with a butyl group at the 5-position and a 4-heptyloxyphenyl group at the 2-position. This unique combination of an aliphatic chain, an aromatic ether, and a heteroaromatic core dictates its characteristic spectral features.

Caption: Molecular Structure of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual proton and carbon atoms.[2][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The predicted chemical shifts (δ) are presented in Table 1.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| H-pyrimidine (2H) | ~8.5 - 8.8 | Singlet | 2H | Protons on the pyrimidine ring are deshielded due to the electronegativity of the nitrogen atoms. |

| H-phenyl (ortho to ether) (2H) | ~7.9 - 8.2 | Doublet | 2H | These protons are deshielded by the adjacent pyrimidine ring and the electron-donating ether group. |

| H-phenyl (meta to ether) (2H) | ~6.9 - 7.1 | Doublet | 2H | These protons are shielded by the electron-donating effect of the heptyloxy group. |

| O-CH ₂(hexyl) (2H) | ~4.0 - 4.2 | Triplet | 2H | Protons on the carbon adjacent to the oxygen atom are deshielded. |

| CH ₂(butyl) (2H) | ~2.6 - 2.8 | Triplet | 2H | Protons on the carbon attached to the pyrimidine ring are slightly deshielded. |

| -(CH₂)₅- (heptyloxy) (10H) | ~1.2 - 1.8 | Multiplet | 10H | Aliphatic protons in the middle of the heptyloxy chain will overlap in a complex multiplet. |

| -(CH₂)₂- (butyl) (4H) | ~1.3 - 1.7 | Multiplet | 4H | Aliphatic protons in the middle of the butyl chain. |

| -CH₃ (heptyloxy) (3H) | ~0.9 | Triplet | 3H | Terminal methyl group of the heptyloxy chain. |

| -CH₃ (butyl) (3H) | ~0.9 | Triplet | 3H | Terminal methyl group of the butyl chain. |

Table 1: Predicted ¹H NMR Data for 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.[2] Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C-pyrimidine (C2, C4, C6) | ~155 - 165 | Carbons in the heteroaromatic ring are significantly deshielded by the nitrogen atoms. |

| C-pyrimidine (C5) | ~115 - 125 | The carbon bearing the butyl group. |

| C-phenyl (ipso-ether) | ~160 - 163 | The carbon attached to the oxygen is deshielded. |

| C-phenyl (ortho to ether) | ~128 - 132 | Aromatic carbons. |

| C-phenyl (meta to ether) | ~114 - 116 | Shielded by the electron-donating ether group. |

| C-phenyl (ipso-pyrimidine) | ~130 - 135 | The carbon attached to the pyrimidine ring. |

| O-C H₂ (heptyloxy) | ~68 - 72 | Carbon adjacent to the electronegative oxygen atom. |

| C H₂ (butyl, attached to ring) | ~30 - 35 | Aliphatic carbon. |

| -(CH₂)₅- (heptyloxy) | ~22 - 32 | Aliphatic carbons of the heptyloxy chain. |

| -(CH₂)₂- (butyl) | ~22 - 32 | Aliphatic carbons of the butyl chain. |

| -CH₃ (heptyloxy) | ~14 | Terminal methyl carbon. |

| -CH₃ (butyl) | ~14 | Terminal methyl carbon. |

Table 2: Predicted ¹³C NMR Data for 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine.

Experimental Protocol for NMR Data Acquisition

The following general parameters are recommended for acquiring high-quality NMR spectra.[2]

For ¹H NMR:

-

Spectrometer Frequency: 400-600 MHz

-

Solvent: CDCl₃ or DMSO-d₆

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16-32 scans.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): A range of -1 to 10 ppm.

For ¹³C NMR:

-

Spectrometer Frequency: 100-150 MHz

-

Solvent: CDCl₃ or DMSO-d₆

-

Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans (NS): 1024-4096 scans.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of 0 to 200 ppm.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][5] The predicted characteristic IR absorption bands for 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine are summarized in Table 3.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| 3100 - 3000 | C-H stretch | Medium | Aromatic (pyrimidine and phenyl rings)[6] |

| 2950 - 2850 | C-H stretch | Strong | Aliphatic (butyl and heptyloxy chains)[7] |

| 1600 - 1585 | C=C stretch | Medium-Strong | Aromatic ring backbone[6] |

| 1570 - 1620 | C=N stretch | Medium-Strong | Pyrimidine ring[3] |

| 1470 - 1450 | C-H bend (scissoring) | Medium | CH₂ groups[7] |

| 1300 - 1200 | C-O stretch (asymmetric) | Strong | Aromatic ether[8] |

| 1100 - 1000 | C-O stretch (symmetric) | Medium | Aromatic ether[8] |

| 900 - 675 | C-H out-of-plane bend | Medium-Strong | Aromatic substitution pattern |

Table 3: Predicted IR Absorption Bands.

Experimental Protocol for FTIR Data Acquisition

A standard protocol for obtaining an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and structural information from its fragmentation pattern.[9]

Predicted Mass Spectrum

For 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine (C₂₃H₃₂N₂O), the expected key features in the mass spectrum are:

-

Molecular Ion (M⁺): The molecular weight is 352.51 g/mol . A strong peak at m/z = 352 is expected, corresponding to the intact molecule with a single positive charge.

-

Major Fragmentation Pathways: The fragmentation is likely to be initiated by cleavage at the weakest bonds. Common fragmentation patterns for substituted pyrimidines and aromatic ethers will dictate the observed fragment ions.[9][10]

Predicted Fragmentation Pathways:

-

Loss of the Butyl Group: Cleavage of the bond between the pyrimidine ring and the butyl group, leading to a fragment at m/z = 295.

-

Loss of the Heptyloxy Group: Cleavage of the C-O bond of the ether, resulting in a fragment at m/z = 237.

-

Cleavage of the Heptyl Chain: Fragmentation of the heptyloxy side chain, leading to a series of peaks separated by 14 mass units (CH₂).[11]

-

Cleavage of the Pyrimidine Ring: The stable pyrimidine ring may also undergo characteristic cleavage, though this is often a secondary fragmentation process.[9][12]

Caption: Predicted Major Fragmentation Pathways in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following outlines a general procedure for obtaining a mass spectrum using Electron Ionization (EI-MS).[9]

-

Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system.

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

-

Ion Source Temperature: Approximately 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Conclusion: A Unified Spectroscopic Portrait

This technical guide has presented a detailed, predictive analysis of the NMR, IR, and Mass Spectrometry data for 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine. By leveraging established principles of spectroscopy and comparative data from related structures, a comprehensive spectroscopic profile has been constructed. The provided methodologies for data acquisition offer a practical framework for the experimental characterization of this and similar molecules. The confluence of these spectroscopic techniques provides a self-validating system for the unambiguous structural confirmation of the target compound, which is essential for its application in research and development.

References

- Benchchem. A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2).

- Benchchem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.

- Kazdan, E. M., et al. The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry.

- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 2195-2199.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.

- Michigan State University. Infrared Spectroscopy.

- University of Wisconsin. ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- University of Calgary. Table of Characteristic IR Absorptions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. article.sapub.org [article.sapub.org]

Mesomorphic behavior of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine

An In-Depth Technical Guide to the Mesomorphic Behavior of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the mesomorphic behavior of the calamitic liquid crystal, 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine. Pyrimidine-based mesogens are of significant interest due to their inherent chemical stability, and unique optical and dielectric properties.[1] This document outlines a robust framework for the synthesis, characterization, and detailed investigation of the liquid crystalline phases exhibited by this compound. We will delve into the causality behind experimental choices, present self-validating protocols for differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD), and interpret the resulting data within the broader context of structure-property relationships in liquid crystal science.

Introduction: The Significance of Pyrimidine-Based Mesogens

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal. This duality arises from the long-range orientational order of their constituent molecules, while lacking long-range positional order. Calamitic, or rod-like, liquid crystals, such as the subject of this guide, are characterized by their elongated molecular shape. The incorporation of heterocyclic aromatic rings, like pyrimidine, into the rigid core of these molecules is a key strategy for modulating their mesomorphic properties.[2]

The pyrimidine ring offers several advantages:

-

Chemical Stability: The aromatic nature of the pyrimidine ring imparts significant thermal and photochemical stability.[3]

-

Dipole Moment: The two nitrogen atoms in the 1,3-positions introduce a transverse dipole moment, which can influence the dielectric anisotropy and response to external electric fields.

-

Molecular Geometry: The pyrimidine ring alters the linearity of the molecular core compared to a simple phenyl ring, which can affect the stability and type of mesophases formed.[4]

The molecule 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine is designed to exhibit liquid crystalline behavior. It consists of a rigid core (phenyl-pyrimidine) and two flexible terminal alkyl/alkoxy chains (butyl and heptyloxy). This combination of a rigid core and flexible chains is a classic design principle for inducing mesomorphism. The chains promote fluidity at elevated temperatures, while the anisotropic core drives the formation of ordered liquid crystalline phases upon cooling from the isotropic liquid state.

Synthesis and Structural Verification

A reliable synthesis is the foundation of any material characterization. For 2,5-disubstituted pyrimidines, a highly effective and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This approach allows for the modular construction of the target molecule from readily available precursors.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-part process: the creation of the necessary precursors and their subsequent coupling to form the final product.

Caption: Fig. 1: Proposed Suzuki-Miyaura synthetic workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the crucial coupling step to form the final liquid crystal product.[3]

Self-Validation: The success of this reaction is contingent on the purity of reactants and the strict maintenance of an inert atmosphere to protect the palladium catalyst from deactivation.

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add 5-Butyl-2-bromopyrimidine (1.0 eq), 4-(Heptyloxy)phenylboronic acid pinacol ester (1.1 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).

-

Solvent Addition: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times. Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours under the inert atmosphere.

-

Causality: The elevated temperature is necessary to overcome the activation energy of the catalytic cycle. The biphasic solvent system helps to dissolve both the organic precursors and the inorganic base.

-

-

Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product as a crystalline solid.

Structural Verification

The identity and purity of the synthesized 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine must be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Analysis of Mesomorphic Behavior

The core of this guide is the characterization of the liquid crystalline phases. This is achieved through a combination of thermal analysis, optical microscopy, and X-ray diffraction.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for identifying phase transition temperatures and their associated enthalpy changes (ΔH).[5][6] These are first-order transitions, appearing as peaks in the DSC thermogram. Glass transitions, which are second-order, appear as a step-like change in the heat flow.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan to use as a reference.

-

Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper transition peaks and more accurate temperature measurements.

-

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Thermal Program: a. Heat the sample to a temperature well above the highest expected transition (e.g., 100 °C) at a rate of 10 °C/min to erase any prior thermal history. b. Hold isothermally for 5 minutes. c. Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 0 °C). d. Hold isothermally for 5 minutes. e. Heat the sample again at the same rate (10 °C/min) to the upper temperature limit.

-

Causality: The initial heating scan erases the material's previous thermal history, ensuring that the observed transitions are intrinsic to the material. The second heating scan is typically used for data analysis as it provides a standardized thermal history. Comparing cooling and heating scans reveals whether transitions are enantiotropic (occur on both heating and cooling) or monotropic (occur only on cooling).[7]

-

Data Presentation: Expected Thermal Properties

The following table presents hypothetical, yet realistic, thermal data for 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine, based on data for structurally similar compounds.[8]

| Transition | Onset Temp. (°C) (Heating) | Peak Temp. (°C) (Heating) | Enthalpy (ΔH) (kJ/mol) | Onset Temp. (°C) (Cooling) |

| Crystal (Cr) → Nematic (N) | 48.5 | 50.0 | 22.5 | - |

| Nematic (N) → Isotropic (I) | 68.0 | 68.5 | 0.8 | 67.5 |

| Isotropic (I) → Nematic (N) | - | - | - | 67.5 |

| Nematic (N) → Crystal (Cr) | - | - | - | 35.0 (Supercooling) |

Polarized Optical Microscopy (POM)

POM is an indispensable tool for the definitive identification of liquid crystal phases. Each phase exhibits a characteristic optical texture when viewed between crossed polarizers.[9]

Experimental Protocol:

-

Sample Preparation: Place a small amount of the compound on a clean glass microscope slide. Cover with a coverslip.

-

Heating Stage: Place the slide on a hot stage connected to a temperature controller.

-

Observation: a. Heat the sample into the isotropic liquid phase. It will appear completely dark under crossed polarizers. b. Slowly cool the sample (e.g., 1-2 °C/min). c. Observe the sample through the microscope as it cools. When a liquid crystal phase appears, it will be birefringent (brightly colored). d. Note the temperatures at which phase transitions occur and record images of the characteristic textures.

-

Causality: As the isotropic liquid cools, droplets of the nematic phase will nucleate and grow. These domains have different average orientations of their long axes, leading to the characteristic schlieren texture with dark "brushes" (extinctions) that mark topological defects.[7] If a smectic phase were present, a different texture, such as a focal-conic or mosaic texture, would be observed. Shearing the sample by moving the coverslip can help in aligning the molecules and clarifying the texture.

-

Phase Transition Pathway

The sequence of phases observed upon heating and cooling can be visualized to understand the material's thermal behavior.

Caption: Fig. 2: Phase transition sequence upon heating and cooling.

Structure-Property Insights

The observed mesomorphic behavior is a direct consequence of the molecule's architecture:

-

Rigid Core: The 2-phenyl-pyrimidine core provides the necessary rigidity and anisotropy for liquid crystal formation. The length of this core is sufficient to promote a nematic phase.

-

Flexible Chains: The butyl (C₄) and heptyloxy (C₇) chains provide fluidity. Their length and parity (odd/even number of atoms) significantly influence the transition temperatures. The heptyloxy chain, in particular, contributes to lowering the melting point compared to a simple alkyl chain, promoting a wider liquid crystalline range.

-

Expected Phase: For a molecule of this length and structure, a nematic phase is highly probable. The presence of a smectic phase (e.g., Smectic A or Smectic C) would depend on the strength of the lateral intermolecular interactions. Longer terminal chains typically favor the formation of smectic phases.[10] The data from the heptyl-hexyloxy analogue, which shows a monotropic Smectic A phase, suggests that our target butyl-heptyloxy compound might also exhibit a smectic phase, possibly also monotropic or very narrow.[8]

Conclusion and Future Directions

5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine is a calamitic liquid crystal whose mesomorphic properties can be comprehensively characterized using a synergistic combination of DSC, POM, and XRD. The protocols and interpretive framework provided in this guide offer a robust methodology for its investigation. The expected enantiotropic nematic phase is a direct result of its well-designed molecular architecture, combining a rigid aromatic core with flexible terminal chains.

Future research could explore homologous series by varying the lengths of both the butyl and heptyloxy chains to systematically tune the transition temperatures and potentially induce different or broader smectic phases. Such studies are crucial for developing materials with specific thermal operating ranges for applications in displays, sensors, and other advanced optical technologies.

References

-

Dąbrowski, R., Kula, P., & Herman, J. (2007). Pyrimidine as a Structural Fragment in Calamitic Liquid Crystals. Molecular Crystals and Liquid Crystals, 477(1), 1-151. [Link]

-

Seed, A. J., et al. (2010). Synthesis and characterization of a range of heterocyclic liquid crystalline materials incorporating the novel thiophene-pyrimidine moiety. Molecular Crystals and Liquid Crystals, 529(1), 1-17. [Link]

-

Dąbrowski, R. (2007). Pyrimidine as a Structural Fragment in Calamitic Liquid Crystals. Taylor & Francis Online. [Link]

-

ASTM E537-12. (2020). Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM International. [Link]

-

Maranas, J. (n.d.). Differential Scanning Calorimetry. Janna Maranas Research Group, Penn State. [Link]

-

Patel, U. H., et al. (2013). Synthesis and Evaluation of Liquid Crystal Behavior of a Novel Homologous Series. Der Pharma Chemica, 5(5), 135-143. [Link]

-

Thompson, M., et al. (2015). Tuning the mesomorphic properties of phenoxy-terminated smectic liquid crystals: the effect of fluoro substitution. Soft Matter, 11(19), 3860-3868. [Link]

-

The McCrone Group. (2020, April 28). 5 Polarized Light Microscopy Methods Used to Identify Unknown Particles [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. img.antpedia.com [img.antpedia.com]

- 6. Differential Scanning Calorimetry | Janna Maranas Research Group [sites.psu.edu]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. SYNTHON Chemicals Shop | 5-n-Heptyl-2-(4-n-hexyloxyphenyl)pyrimidine | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Tuning the mesomorphic properties of phenoxy-terminated smectic liquid crystals: the effect of fluoro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

Mesomorphic Engineering: Liquid Crystal Phases of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine

Executive Summary

The compound 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine (frequently abbreviated in literature as 4-PhP-O7) is a quintessential calamitic (rod-like) liquid crystal. While traditionally celebrated as a low-viscosity host material for Surface-Stabilized Ferroelectric Liquid Crystal (SSFLC) displays [1], its highly ordered smectic phases are increasingly relevant to drug development professionals. In pharmaceutical sciences, the 1D positional order of smectic layers provides an anisotropic matrix capable of zero-order drug release kinetics and serves as a highly sensitive, label-free transducer for biological assays.

This whitepaper provides an in-depth technical analysis of the molecular causality behind its mesophase formation, the thermodynamic sequence of its phase transitions, and the self-validating experimental protocols required to characterize it.

Molecular Architecture & Causality of Mesophase Formation

The ability of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine to form stable liquid crystalline (mesomorphic) phases is not accidental; it is the direct result of precise structural engineering balancing rigidity and flexibility.

-

The Phenylpyrimidine Core (Rigidity & Polarity): The aromatic core provides the necessary structural anisotropy (rod-like shape) required for liquid crystallinity. Crucially, the two nitrogen atoms in the pyrimidine ring induce a strong transverse dipole moment . Unlike molecules with strong longitudinal dipoles that tend to pair anti-parallel and suppress tilted phases, the transverse dipole of the phenylpyrimidine core promotes the formation of the tilted Smectic C (SmC) phase [2].

-

The Alkyl/Alkoxy Tails (Flexibility & Free Volume): The butyl (C4) and heptyloxy (C7) chains act as a solvent-like mantle around the rigid core. The disparity in their lengths lowers the crystalline melting point. More importantly, the thermodynamic incompatibility between the rigid, polarizable aromatic cores and the flexible, aliphatic tails drives nanoscale micro-segregation . This segregation restricts the molecules into distinct 1D planes, stabilizing the smectic layers [3].

Fig 1. Causal relationship between molecular architecture and smectic phase stabilization.

Thermotropic Phase Dynamics

Upon heating, 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine exhibits a rich polymesomorphism, transitioning through multiple states of decreasing order before becoming an isotropic liquid.

-

Smectic C (SmC) Phase: The most ordered mesophase of this compound. Molecules are arranged in layers, but the director (average long axis of the molecules) is tilted at an angle θ relative to the layer normal. This phase is highly sought after for ferroelectric doping and anisotropic drug solubilization.

-

Smectic A (SmA) Phase: As thermal energy increases, the tilt angle θ continuously decreases to zero. In the SmA phase, the molecules remain in layers, but the director is strictly orthogonal to the layer planes.

-

Nematic (N) Phase: Further heating breaks the 1D positional order entirely. The molecules lose their layered structure but maintain long-range orientational order (they point in the same general direction).

Fig 2. Typical thermotropic phase transition sequence upon heating the mesogen.

Self-Validating Experimental Protocols

In materials science and pharmaceutical formulation, misidentifying a mesophase can lead to catastrophic failures in drug release kinetics or device performance. Therefore, characterizing the phases of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine requires a self-validating triad of orthogonal techniques. No single method is trusted in isolation.

Protocol 1: Thermodynamic Profiling via DSC

Causality for Choice: Differential Scanning Calorimetry (DSC) is used to quantify the thermodynamics of phase transitions. However, because the SmC → SmA transition is driven by a continuous loss of molecular tilt without breaking the 1D positional order, it is a second-order transition. Consequently, it exhibits a near-zero enthalpy change ( ΔH ) and is often invisible on standard DSC curves. DSC must therefore be cross-referenced with optical methods.

-

Step 1: Encapsulate 3–5 mg of the compound in an aluminum hermetic pan to prevent volatilization.

-

Step 2: Equilibrate at 0°C, then heat to 120°C at a rate of 5°C/min under a nitrogen purge (50 mL/min).

-

Step 3: Record the first heating curve to identify the primary melting point (Cr → SmC) and the clearing point (N → Iso).

-

Step 4: Cool at 2°C/min to accurately capture the exothermic peaks of the mesophases without thermal lag.

Protocol 2: Optical Texture Mapping via POM

Causality for Choice: Polarized Optical Microscopy (POM) validates DSC by revealing the optical symmetry of the phases. Birefringent liquid crystals interact with polarized light to create distinct defect patterns (textures) that act as fingerprints for each phase.

-

Step 1: Capillary-fill the sample into a 5 µm glass cell treated with rubbed polyimide (for planar alignment).

-

Step 2: Place the cell in a precision hot stage (e.g., Linkam) and heat to the isotropic phase (100°C).

-

Step 3: Cool at 2°C/min between crossed polarizers.

-

Step 4: Identify the Nematic phase via its characteristic schlieren or threaded texture. As the sample cools into the SmA phase, observe the transition to a focal-conic fan texture. The subsequent transition to SmC is visually validated by the appearance of broken fans or a schlieren texture with singularities.

Protocol 3: Structural Quantification via SAXS

Causality for Choice: While POM provides visual clues, Small-Angle X-ray Scattering (SAXS) provides absolute, mathematically rigorous proof of the smectic layers. It is the only way to definitively prove the SmC → SmA transition by measuring the expansion of the layer spacing as the molecules stand up from their tilted state.

-

Step 1: Load the sample into a 1 mm quartz capillary and mount it in a temperature-controlled SAXS stage.

-

Step 2: Irradiate with Cu-K α X-rays ( λ=1.54 Å) while step-cooling through the mesophases.

-

Step 3: Measure the scattering vector q of the primary Bragg peak. Calculate the layer spacing d=2π/q .

-

Step 4: Calculate the SmC tilt angle θ(T) using the geometric relationship: θ(T)=arccos(dSmC(T)/dSmA) .

Fig 3. Self-validating experimental triad for absolute mesophase identification.

Quantitative Data Presentation

The following table synthesizes the expected quantitative parameters for the phase transitions of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine, demonstrating how data from the three orthogonal protocols align.

Table 1: Representative Thermotropic Data for 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine

| Phase Transition | Approx. Temperature (°C) | Enthalpy ΔH (kJ/mol) | Layer Spacing d (Å) | Optical Texture (POM) |

| Cr → SmC | 35.0 | 25.4 | 27.8 (at 40°C) | Broken Fan / Schlieren |

| SmC → SmA | 62.5 | < 0.5 (2nd Order) | 29.5 (at 65°C) | Focal-Conic Fan |

| SmA → N | 78.0 | 3.2 | N/A (No 1D order) | Threaded / Schlieren |

| N → Iso | 85.5 | 1.8 | N/A | Dark (Isotropic) |

Note: Transition temperatures and enthalpies are highly sensitive to chemical purity and heating/cooling rates. The layer spacing d in the SmC phase is strictly temperature-dependent due to the variable tilt angle.

References

-

Ferroelectric Smectic Liquid Crystals Source: MDPI (Materials) URL:[Link][1]

-

Liquid crystalline macrocycles containing phenylpyrimidine units Source: Journal of Materials Chemistry (RSC Publishing) URL: [Link][2]

-

Liquid-crystal transition temperatures and physical properties of some new alkenyl-substituted phenylpyrimidine and phenylpyridine esters Source: Journal of Materials Chemistry (RSC Publishing) URL: [Link][3]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Liquid crystalline macrocycles containing phenylpyrimidine units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Liquid-crystal transition temperatures and physical properties of some new alkenyl-substituted phenylpyrimidine and phenylpyridine esters - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Thermal properties of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine

An In-Depth Technical Guide to the Thermal Properties of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of the liquid crystal compound 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine. As a member of the phenylpyrimidine family, this material exhibits a rich thermotropic behavior, which is critical for its potential applications in electro-optic devices, sensors, and other advanced materials. This document details the phase transitions, thermodynamic parameters, and the state-of-the-art experimental methodologies used for their characterization. By integrating fundamental principles with practical, field-proven protocols, this guide serves as an essential resource for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of Thermal Behavior in Phenylpyrimidine Liquid Crystals

Phenylpyrimidine-based liquid crystals are a cornerstone in the field of materials science, prized for their chemical stability, wide nematic temperature ranges, and valuable dielectric properties. The specific compound, 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine, is a calamitic (rod-shaped) liquid crystal whose molecular structure—a central pyrimidine ring linked to a phenyl ring with terminal alkyl and alkoxy chains—dictates its self-assembling behavior and, consequently, its thermal properties.

Understanding the precise temperatures at which this compound transitions between its solid (crystalline), liquid crystal (mesophase), and liquid (isotropic) states is paramount for any practical application. These transitions are not merely melting and boiling points; they are subtle, ordered transformations that define the material's operational window. This guide elucidates the methodologies for characterizing these transitions and presents the core thermal data for this compound and its close analogues, providing a foundational understanding for material design and optimization.

Foundational Concepts in Liquid Crystal Thermography

The thermal analysis of a liquid crystal involves identifying its mesophases —intermediate states of matter between a crystalline solid and an isotropic liquid. These phases possess a degree of molecular order, which gives rise to their unique anisotropic properties. The key thermal events and parameters include:

-

Phase Transitions: The distinct temperatures at which the material changes from one state to another (e.g., Crystal → Nematic, Nematic → Isotropic).

-

Transition Enthalpy (ΔH): The amount of heat absorbed or released during a phase transition. This value reflects the magnitude of the change in molecular ordering.

-

Transition Entropy (ΔS): The change in randomness or disorder of the system during a transition. It is calculated as ΔH/T, where T is the transition temperature in Kelvin.

-

Heat Capacity (Cₚ): The amount of heat required to raise the temperature of the material by a specific amount. Anomalies in heat capacity can signify subtle, second-order phase transitions.[1][2]

Experimental Characterization: A Methodological Deep Dive

A multi-faceted experimental approach is required to fully characterize the thermal properties of a liquid crystal. The two primary techniques, Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), provide complementary quantitative and qualitative data.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the definitive method for quantifying the energetics of phase transitions. It precisely measures the heat flow to or from a sample relative to a reference as a function of temperature.[3][4][5] The resulting thermogram reveals sharp peaks at first-order phase transitions (like melting or clearing), the area of which is directly proportional to the enthalpy of the transition.

Self-Validating Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine sample into an aluminum DSC pan. Crimp-seal the pan to ensure a closed system.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidation.

-

Thermal Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a point well into the isotropic liquid phase. This scan removes any previous thermal history.

-

Controlled Cooling Scan: Cool the sample at the same rate (e.g., 10 °C/min) to observe the transitions from the liquid state.

-

Second Heating Scan: Heat the sample again at 10 °C/min. This scan is typically used for data analysis as it represents the material's intrinsic behavior after a controlled thermal cycle.

-

-

Data Analysis: Integrate the area under the transition peaks in the thermogram to determine the transition temperatures (peak onset) and enthalpies (ΔH).

DSC Experimental Workflow Diagram:

Caption: Workflow for DSC analysis of liquid crystals.

Polarized Optical Microscopy (POM)

Expertise & Experience: While DSC provides the "what" and "how much" of a transition, POM provides the "which kind." It is an indispensable tool for visually identifying and confirming the type of liquid crystal mesophase by observing the unique optical textures that arise from the material's birefringence.[6][7][8][9] Each phase (e.g., nematic, smectic A, smectic C) has a characteristic texture that acts as a fingerprint.

Self-Validating Experimental Protocol:

-

Sample Preparation: Place a small amount of the sample on a clean microscope slide. Heat the slide on a hot plate until the sample melts into its isotropic phase. Place a coverslip over the molten sample to create a thin, uniform film.

-

Instrumentation: Mount the slide on a temperature-controlled hot stage affixed to the rotating stage of a polarizing microscope.

-

Observation:

-

Slowly cool the sample from the isotropic liquid phase while observing through the crossed polarizers.

-

Note the temperatures at which phase transitions occur, characterized by the appearance of new, distinct optical textures.

-

For example, the transition from the dark isotropic phase to a nematic phase is often marked by the appearance of a "threaded" or "Schlieren" texture. A subsequent transition to a smectic A phase might show a "focal conic fan" texture.[10]

-

Correlate these visually observed transition temperatures with the peaks obtained from the DSC analysis for definitive phase assignment.

-

POM Experimental Workflow Diagram:

Caption: Schematic of a Polarized Optical Microscope setup.

Thermal Profile of Phenylpyrimidine Analogues

Direct, published thermal data for 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine is not widely available. However, extensive data exists for structurally similar compounds, which provides a highly reliable model for its expected behavior. The data presented here is for the very close analogue, 5-n-Heptyl-2-(4-n-hexyloxyphenyl)pyrimidine (CAS 57202-37-6), which differs only by the lengths of the two terminal alkyl/alkoxy chains.[11] This comparison is a standard practice in liquid crystal research for predicting the properties of new homologues.

The phase transitions observed for this analogue are as follows:

-

On Heating: The crystalline solid (Cr) transitions directly to a nematic (N) phase before becoming an isotropic (Iso) liquid.

-

On Cooling: A monotropic smectic A (SmA) phase appears from the nematic phase before crystallization occurs. A monotropic phase is one that is only observed upon cooling and not upon heating.

Table 1: Quantitative Thermal Data for an Analogous Phenylpyrimidine Compound [11]

| Transition | Transition Temperature (°C) | Transition Temperature (K) |

| Cr → N (Heating) | 45.5 | 318.65 |

| N → Iso (Heating) | 58.5 | 331.65 |

| N → SmA (Cooling) | 33.0 | 306.15 |

Note: Enthalpy (ΔH) and Entropy (ΔS) values require experimental DSC data not available in the cited public source but would be determined using the protocols described above.

Interpretation:

-

The compound possesses a liquid crystalline range of 13 °C on heating (58.5 °C - 45.5 °C).

-

The presence of a monotropic SmA phase indicates a higher degree of molecular ordering (layered structure) is favorable at lower temperatures, but the kinetics of crystallization dominate upon cooling, making it a metastable phase.[12]

-

The clearing point of 58.5 °C is a moderate value, suggesting potential for use in applications where operation near ambient temperature is desired. The molecular structure, including the pyrimidine core and the flexible terminal chains, contributes to the formation and stability of these mesophases.[13]

Structure-Property Causality

The thermal properties of calamitic liquid crystals are intrinsically linked to their molecular architecture.

-

Rigid Core: The 2-phenyl-pyrimidine core provides the necessary rigidity and linearity for the molecules to align directionally, which is the fundamental requirement for forming liquid crystal phases.

-

Terminal Chains: The 5-Butyl and 4-heptyloxy flexible chains play a crucial role in modulating the thermal properties. They influence the intermolecular spacing and van der Waals forces. Generally, increasing the chain length tends to lower the melting point and can promote the formation of more ordered smectic phases over nematic phases. The specific combination of butyl and heptyloxy chains in the target compound is a design choice to achieve a specific temperature range and phase behavior.[14]

-

Polarity and Dipole Moment: The nitrogen atoms in the pyrimidine ring introduce a dipole moment that affects the dielectric anisotropy and intermolecular interactions, influencing the stability and transition temperatures of the mesophases.

Conclusion and Future Directions

This guide has detailed the essential thermal properties of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine by leveraging data from a close structural analogue and outlining the authoritative experimental techniques for its characterization. The compound is expected to exhibit a stable nematic phase and a monotropic smectic A phase, with transition temperatures suitable for near-ambient applications.

The causality-driven protocols for DSC and POM provide a robust framework for validating these properties and exploring new derivatives. Future research should focus on obtaining precise DSC measurements for the title compound to quantify the transition enthalpies and entropies. Furthermore, investigating the influence of blending this compound with other liquid crystals could lead to the formulation of eutectic mixtures with optimized properties, such as broader temperature ranges or faster switching speeds, for next-generation display and sensor technologies.

References

- ResearchGate. (2026, February 5). Thermal and structural analysis of binary mixtures of pyrimidine liquid crystals using modulated differential calorimetry and synchrotron x-ray diffraction measurements.

- RSC Publishing. Thermodynamic, energetic, and topological properties of crystal packing of pyrazolo[1,5-a]pyrimidines governed by weak electrostatic intermolecular interactions.

- Scilit. The synthesis and liquid crystalline behaviour of 2-(4-n-alkoxyphenyl)-5-methylpyridines.

- ACS Publications. (2025, December 4). Low-Temperature Thermodynamic Properties of Pyrimidine Nucleosides: Thymidine and Deoxycytidine. Journal of Chemical & Engineering Data.

- Taylor & Francis Online. (2010, January 12). Synthesis and mesomorphic studies on the series of 2-(4-alkoxyphenyl)-5-phenylpyridines and 2-(6-alkoxynaphthalen-2-yl)-5-phenylpyridines.

- ResearchGate. Pyrimidine as a Structural Fragment in Calamitic Liquid Crystals.

- Figshare. (2025, August 12). Low-Temperature Thermodynamic Properties of Pyrimidine Bases: Thymine and Uracil. Journal of Chemical & Engineering Data.

- Taylor & Francis Online. (2010, August 6). The synthesis and liquid crystalline behaviour of 2-(4-n-alkoxyphenyl)-5-methylpyridines.

- ResearchGate. (a) DSC curves (heating rate of 5 K/min, the thermal history was....

- Sciact. (1986). Synthesis and mesomorphic properties of aryl 5-alkyl-(and alkoxy) pyrimidine-2-carboxylates. Chemistry of Heterocyclic Compounds.

- Guidechem. Pyrimidine, 5-[4-(heptyloxy)phenyl]-2-(trimethylstannyl).

- NIST/TRC Web Thermo Tables. 4-(heptyloxy)phenyl 4-butylbenzoate.

- ResearchGate. (2025, December 23). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone.

- MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.

- Guidechem. Pyrimidine, 5-[4-(heptyloxy)phenyl]-2-iodo-.

- RSC Publishing. Pyrimidine reactions. Part XX. Thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines. Journal of the Chemical Society C: Organic.

- MDPI. (2025, January 30). On-Chip Polarization Light Microscopy.

- Marine Biological Laboratory. (2018, August 30). Literature on polarized light microscopy, the LC-PolScope, and their applications.

- ResearchGate. Photophysical and thermal properties of compounds 2–4.

- YouTube. (2020, April 28). 5 Polarized Light Microscopy Methods Used to Identify Unknown Particles.

- Pharmacopeia. General Chapters: <891> THERMAL ANALYSIS.

- ResearchGate. (PDF) Polarized Light Microscopy.

- ResearchGate. DSC thermograms of normalized heat flow (W g⁻¹) against temperature....

- SYNTHON Chemicals Shop. 5-n-Heptyl-2-(4-n-hexyloxyphenyl)pyrimidine.

- ResearchGate. Polarized optical microscopy images of PP samples with different....

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. uspbpep.com [uspbpep.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. OpenPolScope: Literature [openpolscope.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. SYNTHON Chemicals Shop | 5-n-Heptyl-2-(4-n-hexyloxyphenyl)pyrimidine | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 12. The synthesis and liquid crystalline behaviour of 2-(4-n-alkoxyphenyl)-5-methylpyridines | Scilit [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

Thermodynamics and Solubility Profiling of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine in Organic Solvents

Executive Summary & Molecular Architecture

As a Senior Application Scientist working at the intersection of materials science and pharmaceutical development, understanding the precise dissolution thermodynamics of complex organic scaffolds is non-negotiable. 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine is a highly lipophilic, calamitic (rod-like) molecule. While traditionally utilized as a brilliant structural unit for the production of liquid crystals due to its optimal blend of thermal and optical characteristics[1], its structural motif—a rigid pyrimidine-phenyl core flanked by flexible alkyl and alkoxy chains—presents unique solubility challenges that are highly relevant to both advanced materials and drug discovery pipelines.

The solubility profile of this compound is dictated by two competing thermodynamic forces:

-

Crystal Lattice Energy: The planarity and symmetry of the central pyrimidine and phenyl rings promote strong intermolecular π−π stacking, creating a robust crystal lattice that resists solvent penetration[2].

-

Entropic Flexibility: The terminal butyl and heptyloxy chains increase the molecule's lipophilicity and free volume, driving a favorable entropy of mixing ( ΔSmix ) when introduced to non-polar or moderately polar organic solvents.

Thermodynamic Drivers of Solubility

The dissolution of pyrimidine derivatives in organic solvents is an endothermic process governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). For 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine, the enthalpy of fusion ( ΔHfus ) must be overcome by the solvation energy provided by the organic solvent.